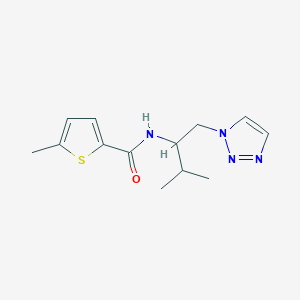

5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

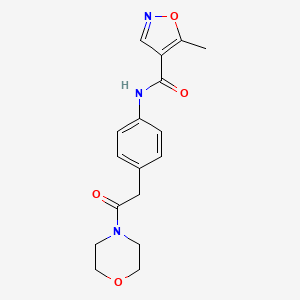

Vue d'ensemble

Description

The compound “5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of similar triazole analogs has been reported via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of a triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by spectral analysis . The compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar triazole compounds include the Suzuki–Miyaura cross-coupling reaction . This reaction is used to couple boronic acids with various organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined by spectral analysis . The compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Applications De Recherche Scientifique

Antimicrobial Activities

The compound has been found to have significant antimicrobial activities . A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized and tested against different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae . Notably, compound 7o (MIC = 0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .

Fluorescence Properties

The compound has been used in the synthesis of coordination polymers, which have shown interesting fluorescence properties . These polymers have been synthesized by the solvothermal method and their photoluminescence properties have been studied in the solid-state and solvent suspension at ambient temperature .

Cytotoxic Activities

The compound has shown weak to high cytotoxic activities against tumor cell lines . The IC 50 value ranges of 15.6–39.8 and 23.9–41.8 µM for MCF-7 and HCT-116 cells, respectively .

Anti-viral Activities

1,2,3-triazoles and its derivatives, which include the compound , have shown potential as anti-viral agents .

Anti-diabetic Activities

1,2,3-triazoles and its derivatives have also shown potential as anti-diabetic agents .

Anti-cancer Activities

1,2,3-triazoles and its derivatives have shown potential as anti-cancer agents . One of the compounds displayed an IC 50 of 46 nM against MCF-7 human breast tumor cells .

Anti-tubercular Activities

1,2,3-triazoles and its derivatives have shown potential as anti-tubercular agents .

Antimalarial and Anti-leishmanial Activities

1,2,3-triazoles and its derivatives have shown potential as antimalarial and anti-leishmanial agents .

Mécanisme D'action

Target of Action

The compound, 5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide, is a complex molecule with potential biological activity. Tubulin is a protein that plays a crucial role in cell division and is often targeted by anticancer drugs .

Mode of Action

It is suggested that it may inhibit tubulin polymerization , a process essential for cell division. This inhibition could lead to cell cycle arrest and apoptosis, a form of programmed cell death .

Biochemical Pathways

The compound’s effect on biochemical pathways is largely unknown. Given its potential role in inhibiting tubulin polymerization, it may affect the mitotic spindle assembly, a critical process in cell division . Disruption of this process can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s water solubility, as suggested by its use as a ligand in copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reactions , may influence its bioavailability and distribution.

Result of Action

Its potential to inhibit tubulin polymerization suggests it may induce cell cycle arrest and apoptosis . This could result in the death of rapidly dividing cells, such as cancer cells .

Orientations Futures

Triazole compounds have shown versatile biological activities and are present as a central structural component in a number of drug classes . Therefore, the future research directions could focus on exploring the potential applications of “5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide” in various therapeutic areas. Further studies could also aim to optimize the synthesis process and improve the properties of the compound.

Propriétés

IUPAC Name |

5-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4OS/c1-9(2)11(8-17-7-6-14-16-17)15-13(18)12-5-4-10(3)19-12/h4-7,9,11H,8H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMPJRCLMCCNAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC(CN2C=CN=N2)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2989138.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid](/img/structure/B2989139.png)

![7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2989143.png)

![2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2989144.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2989149.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2989150.png)

![2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde](/img/structure/B2989151.png)

![5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2989152.png)